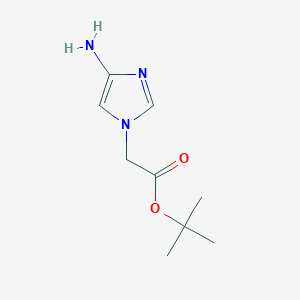

tert-Butyl 2-(4-amino-1H-imidazol-1-yl)acetate

Description

Properties

IUPAC Name |

tert-butyl 2-(4-aminoimidazol-1-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2/c1-9(2,3)14-8(13)5-12-4-7(10)11-6-12/h4,6H,5,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVAWQXDFJUWZFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1C=C(N=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(4-amino-1H-imidazol-1-yl)acetate typically involves the reaction of tert-butyl bromoacetate with 4-amino-1H-imidazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent like dimethylformamide or dimethyl sulfoxide. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl 2-(4-amino-1H-imidazol-1-yl)acetate can undergo oxidation reactions to form corresponding imidazole N-oxides.

Reduction: The compound can be reduced to form various reduced imidazole derivatives.

Substitution: It can participate in nucleophilic substitution reactions where the tert-butyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed:

- Oxidation products include imidazole N-oxides.

- Reduction products include reduced imidazole derivatives.

- Substitution products vary depending on the nucleophile used.

Scientific Research Applications

Chemistry: tert-Butyl 2-(4-amino-1H-imidazol-1-yl)acetate is used as an intermediate in the synthesis of more complex imidazole derivatives

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the development of new therapeutic agents and as a tool for studying biological pathways involving imidazole derivatives.

Medicine: The compound’s potential medicinal applications include its use as a precursor in the synthesis of pharmaceutical agents. It is explored for its role in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its applications include the synthesis of catalysts, polymers, and other functional materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(4-amino-1H-imidazol-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their activity. The compound’s effects are mediated through pathways involving imidazole derivatives, which can modulate various biological processes.

Comparison with Similar Compounds

Structural and Crystallographic Differences

Key Observations:

- Dihedral Angle : The unsubstituted analog (tert-Butyl 2-(1H-imidazol-1-yl)acetate) exhibits a significant dihedral angle (80.54°) between the imidazole ring and acetate group, suggesting steric hindrance from the tert-butyl group. This angle may vary in substituted analogs due to electronic or steric effects of substituents .

Physicochemical Properties

Key Observations:

- Storage at refrigerated temperatures is common for tert-butyl esters to prevent decomposition .

Biological Activity

tert-Butyl 2-(4-amino-1H-imidazol-1-yl)acetate is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a tert-butyl group and an amino-substituted imidazole ring, which allows for significant interaction with biological targets. Its molecular formula is , with a molecular weight of approximately 226.24 g/mol. The presence of the amino group at the 4-position of the imidazole ring imparts unique chemical properties.

The biological activity of this compound is primarily mediated through interactions with specific molecular targets, such as enzymes and receptors. Key mechanisms include:

- Enzyme Interaction : The amino group can form hydrogen bonds with active sites on enzymes, potentially inhibiting or activating their functions.

- Receptor Binding : The compound may interact with cell surface receptors, influencing signal transduction pathways.

- Nucleic Acid Interaction : Potential interactions with DNA/RNA could affect gene expression and protein synthesis.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Properties : Studies have shown that imidazole derivatives can possess significant antimicrobial activity against various pathogens.

- Anticancer Effects : The compound has been evaluated for its potential in cancer therapy, particularly in inhibiting tumor growth in various cancer cell lines.

- Anti-inflammatory Activity : Preliminary studies suggest that it may modulate inflammatory pathways, offering potential therapeutic benefits in inflammatory diseases.

Table 1: Summary of Biological Activities

Case Studies

- Anticancer Study : A study investigated the effects of this compound on the MDA-MB-231 triple-negative breast cancer cell line. Treatment with the compound resulted in a 55% reduction in cell viability at a concentration of 10 μM after three days .

- Antimicrobial Evaluation : In vitro assays demonstrated that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development.

- Anti-inflammatory Mechanism : Research indicated that this compound could inhibit the production of pro-inflammatory cytokines in macrophages, suggesting its utility in treating inflammatory conditions.

Q & A

Q. What are established synthetic routes for tert-butyl 2-(4-amino-1H-imidazol-1-yl)acetate, and how can purity be ensured?

A two-step method is commonly employed:

- Step 1 : N-alkylation of 4-aminoimidazole with tert-butyl chloroacetate in the presence of a base (e.g., K₂CO₃) to yield this compound.

- Step 2 : Deprotection of the tert-butyl group using titanium tetrachloride (TiCl₄) in a non-aqueous medium for ester cleavage . Purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization. Purity validation via HPLC (≥98%) and NMR (¹H/¹³C) is critical to confirm absence of unreacted imidazole or ester intermediates .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

Single-crystal X-ray diffraction (Bruker APEXII CCD diffractometer, MoKα radiation, λ = 0.71073 Å) reveals:

- Crystal system : Monoclinic, space group P2₁/n

- Unit cell parameters : a = 10.558 Å, b = 9.287 Å, c = 11.047 Å, β = 117.16°, V = 963.9 ų . Data refinement uses SHELXL (least-squares on F²), achieving R1 = 0.040 and wR2 = 0.096. Hydrogen bonding and torsion angles are analyzed via SHELXPRO and WinGX .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., anisotropic displacement parameters) be resolved during refinement?

Discrepancies in thermal motion or occupancy may arise from twinning or absorption effects. Strategies include:

Q. What synthetic modifications minimize byproducts like over-alkylated imidazole derivatives?

Key optimizations:

Q. How does hydrogen bonding influence the crystal packing, and what tools quantify these interactions?

The title compound exhibits C–H···O interactions (e.g., C5–H5···O1, distance = 2.42 Å) between the imidazole ring and ester carbonyl. These stabilize the lattice via centrosymmetric dimers.

Q. What are the challenges in refining high-resolution data for this compound, and how are they addressed?

High-resolution data (e.g., θ > 25°) may reveal disorder in the tert-butyl group. Mitigation steps:

- Apply ISOR and DELU restraints in SHELXL to model anisotropic displacement.

- Use SQUEEZE to account for solvent molecules in disordered regions .

Methodological Notes

- Spectral Validation : ¹H NMR (DMSO-d₆): δ 1.41 (s, 9H, C(CH₃)₃), 4.87 (s, 2H, CH₂), 6.95 (s, 1H, imidazole-H), 7.65 (s, 1H, imidazole-H) .

- Crystallographic Workflow : Data collection → Integration (SAINT) → Absorption correction (SADABS) → Structure solution (SHELXD) → Refinement (SHELXL) → Validation (CHECKCIF) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.